molecular formula C13H20N2O2S B3295938 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide CAS No. 891038-32-7

3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Cat. No.: B3295938
CAS No.: 891038-32-7
M. Wt: 268.38 g/mol
InChI Key: GAUJWFHQFKLTEC-UHFFFAOYSA-N
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Description

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) is a chemical compound supplied for research and development purposes. With a molecular formula of C13H20N2O2S and a molecular weight of 268.38 g/mol, this sulfonamide derivative should be stored at 2-8°C to maintain stability . Sulfonamides as a chemical class are of significant scientific interest due to their diverse biological activities and applications in material science. The core structure of N-cyclohexyl-N-methyl benzenesulfonamide has been identified as a key intermediate in synthetic chemistry . Furthermore, structurally similar amino-substituted sulfonamides have documented applications as intermediates in the synthesis of acid dyes for the textile industry, indicating the potential of this compound class in materials chemistry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUJWFHQFKLTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclohexylamine and methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration of benzene followed by reduction to form the corresponding amine. The amine is then reacted with cyclohexylamine and methylamine in the presence of a suitable catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anti-inflammatory activities .

Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals. It also finds use in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound can also interact with proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamides

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Features
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide C₁₃H₁₉N₂O₂S 298.40 3-amino; N-cyclohexyl, N-methyl Lipophilic, CNS activity potential
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzene-1-sulfonamide C₁₂H₁₁ClN₂O₃S 298.75 3-amino, 4-hydroxy; N-(3-chlorophenyl) Enhanced H-bonding (3 donors, 5 acceptors)
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₁BrClN₂O₃S 391.67 3-amino, 4-chloro; N-(3-bromo-4-methoxyphenyl) Halogenated, high molar mass
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide C₉H₁₄N₂O₃S 254.29 4-amino; N-(2-hydroxyethyl), N-methyl Hydrophilic due to hydroxyl group
N-Cyclohexyl-N-ethylbenzenesulfonamide C₁₄H₂₁NO₂S 283.39 N-cyclohexyl, N-ethyl Increased lipophilicity vs. methyl

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl in or hydroxyethyl in ).
  • Hydrogen Bonding: Hydroxy and amino groups (e.g., in and ) improve water solubility but may reduce blood-brain barrier penetration compared to the target compound.

Biological Activity

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly as an antibacterial agent. This compound's unique structure, characterized by a sulfonamide functional group, cyclohexyl group, and amino group, contributes to its pharmacological properties. The molecular formula of this compound is C₁₃H₁₉N₂O₂S, with a molecular weight of 268.38 g/mol.

The primary mechanism of action for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves the inhibition of bacterial growth through interference with folate synthesis. Sulfonamides like this compound inhibit the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. This inhibition prevents nucleic acid production, effectively stunting bacterial growth and proliferation.

Antibacterial Properties

Research indicates that 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against various bacterial strains. Its effectiveness is attributed to its structural features, which enhance its binding affinity to bacterial enzymes involved in folate metabolism.

Table 1: Comparison of Biological Activities of Sulfonamide Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamideContains cyclohexyl and methyl groupsAntibacterial
SulfamethoxazoleContains a methoxy groupBroad-spectrum antibiotic
SulfadiazineContains a pyrimidine ringAntibacterial
SulfanilamideBasic sulfanilamide structureHistorical antibacterial agent

Efficacy Against Bacterial Strains

In recent studies, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through standardized broth dilution methods, showing promising results comparable to established sulfonamides.

Structure-Activity Relationship (SAR)

A detailed SAR study highlighted that modifications in the cyclohexyl and amino groups could enhance the antibacterial potency of the compound. Variations in substituents on the benzene ring were also explored to optimize binding interactions with target enzymes .

Additional Biological Activities

Emerging research suggests potential anticancer properties for compounds within the sulfonamide class, including 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. In vitro studies have indicated that similar sulfonamides can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, suggesting a broader therapeutic potential beyond antibacterial applications .

Table 2: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM) against MCF-7IC50 (µM) against HeLa
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamideTBDTBD
Sulfamethoxazole10.512.0
Sulfadiazine8.09.5

Q & A

Basic: What are the common synthetic routes for preparing 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?

Answer:
The compound is typically synthesized via sequential alkylation and sulfonylation reactions. A standard approach involves reacting cyclohexylamine with methyl iodide in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like DMF to form N-cyclohexyl-N-methylamine. Subsequent sulfonylation with 3-aminobenzenesulfonyl chloride under controlled pH (7–9) yields the target compound . Optimization includes:

  • Stoichiometry: Maintaining a 10–20% excess of methyl iodide to ensure complete N-methylation.
  • Temperature: Conducting reactions at 0–5°C during sulfonylation to minimize side reactions.
  • Workup: Purification via recrystallization from methanol-water (1:1) improves yield (up to 75%) and purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?

Answer:

  • X-ray crystallography is critical for resolving the 3D structure, including dihedral angles between the phenyl and cyclohexyl rings (e.g., 37.9–40.3° in related sulfonamides), which influence conformational stability .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent effects:
    • The amino group (δ 5.2–5.8 ppm in DMSO-d₆) shows deshielding due to sulfonamide electron withdrawal.
    • Cyclohexyl protons exhibit distinct splitting patterns (axial vs. equatorial) in CDCl₃ .
  • FT-IR confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H vibrations (3300–3450 cm⁻¹) .

Advanced: How does the substitution pattern on the benzene ring influence the biological activity of sulfonamide derivatives like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?

Answer:
Substituents at the 3-amino position and N-alkyl groups (cyclohexyl/methyl) modulate activity through:

  • Hydrophobicity: Cyclohexyl enhances membrane permeability, critical for antimicrobial activity .
  • Electronic effects: Electron-withdrawing groups (e.g., -SO₂NH) increase acidity of the amino group, enhancing hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
  • Steric effects: Bulky N-alkyl groups (e.g., cyclohexyl) reduce off-target interactions, improving selectivity in enzyme inhibition assays .

Advanced: What methodological approaches are used to resolve contradictions in reported biological activities of sulfonamide compounds across different studies?

Answer:
Contradictions often arise from variations in assay conditions or compound purity. Resolving these requires:

  • Standardized bioassays: Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using purified compounds (>95% HPLC).
  • Control experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Meta-analysis: Cross-reference structural analogs (e.g., N-ethyl vs. N-methyl derivatives) to isolate substituent-specific effects .

Advanced: How can computational methods be integrated with experimental data to predict the reactivity or pharmacological potential of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?

Answer:

  • Molecular docking: Simulate binding to target enzymes (e.g., carbonic anhydrase II) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide group and Thr199/Glu106 residues .
  • QSAR models: Correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀ data to predict bioactivity .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects on sulfonamide acidity .

Basic: What are the critical steps in the purification of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, and how does solvent choice impact crystallization?

Answer:

  • Liquid-liquid extraction: Separate unreacted starting materials using dichloromethane and aqueous NaHCO₃ .
  • Recrystallization: Use methanol-water (1:1) to exploit temperature-dependent solubility. Slow cooling (1°C/min) yields larger, purer crystals .
  • Solvent polarity: High-polarity solvents (e.g., ethanol) favor crystal nucleation but may trap impurities; mixed solvents balance purity and yield .

Advanced: In studying the mechanism of action of sulfonamide derivatives, what experimental designs are employed to differentiate between enzyme inhibition and other pathways?

Answer:

  • Enzyme kinetics: Measure Km and Vmax shifts in the presence of the compound. A competitive inhibitor increases Km without affecting Vmax .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry to confirm direct enzyme interaction .
  • Knockout models: Use CRISPR-edited cell lines lacking the target enzyme (e.g., CAII) to isolate off-target effects .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

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